molecular formula C8H6ClNO3 B6248757 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid CAS No. 1501220-44-5

2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B6248757
CAS No.: 1501220-44-5
M. Wt: 199.59 g/mol
InChI Key: XGBYEVXUTZAQPJ-UHFFFAOYSA-N
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Description

2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid is a versatile dihydrofuropyridine building block designed for advanced pharmaceutical research and the synthesis of hetero-fused cyclic compounds . The furo[3,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological potential . This compound is expertly engineered for use in cross-coupling reactions, such as Suzuki couplings, and serves as a key precursor for generating targeted chemical libraries . The presence of both a reactive chloro substituent and a carboxylic acid functional group on this fused bicyclic system provides researchers with two distinct sites for strategic derivatization, enabling the exploration of novel structure-activity relationships. Furopyridine derivatives, in general, have been investigated for a wide range of pharmacological activities, including use as acetylcholinesterase inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors . Furthermore, closely related pyrrolo[3,4-c]pyridine isomers have demonstrated significant antidiabetic, antimycobacterial, antiviral, and antitumor activities in scientific studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1501220-44-5

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6ClNO3/c9-7-5(8(11)12)1-4-2-13-3-6(4)10-7/h1H,2-3H2,(H,11,12)

InChI Key

XGBYEVXUTZAQPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(N=C2CO1)Cl)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The reaction proceeds via a bromine-lithium exchange at the 2-position of pyridine, forming a reactive dianion that attacks carbonyl electrophiles. Intramolecular lactonization then furnishes the fused furan ring. Substituting 2-bromopyridine-3-carboxylic acid with 2-chloropyridine-3-carboxylic acid could theoretically follow a similar pathway, though chlorine’s lower leaving-group aptitude may necessitate harsher conditions or alternative bases.

Yield and Practical Considerations

Reported yields for brominated substrates range from 40–60%, though chlorinated variants remain unexplored in the literature. Key challenges include controlling regiospecificity and minimizing side reactions during the lithium exchange step.

Multi-Step Synthesis via Ester Intermediates and Cyclization

Patent literature describes the preparation of 2-chloropyridine-3-carboxylic acid esters as critical intermediates. A process involving cyanoacetic acid esters and hydrogen chloride facilitates the formation of 2-chloropyridine-3-carboxylates, which can undergo cyclization to yield furopyridine derivatives.

Industrial-Scale Ester Synthesis

The esterification of 2-chloropyridine-3-carboxylic acid with tert-butanol under acid catalysis achieves 92% yield, as reported in scalable protocols. This step avoids column chromatography, enhancing practicality for bulk production.

Cyclization and Decarboxylation

Subsequent treatment with sodium hydride and tert-butyl 2-hydroxyacetate induces a tandem nucleophilic aromatic substitution (SNAr)-cyclization reaction, forming the furo[2,3-b]pyridine core. Acidic cleavage of the tert-butyl ester followed by decarboxylation yields the carboxylic acid functionality. This sequence, while optimized for furo[2,3-b]pyridines, could be adapted to the [3,4-b] isomer through strategic substrate design.

Three-Component Reaction in Ionic Liquids

Shi et al. developed a catalyst-free, three-component reaction in ionic liquids to assemble furopyrazolopyridines. While this method targets pyrazole-fused systems, its principles may inform adaptations for simpler furopyridines.

Reaction Design and Green Chemistry

Combining aldehydes, 5-aminopyrazole, and tetronic acid in [BMIM]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate) yields furo[3,4-e]pyrazolo[3,4-b]pyridin-5(7H)-ones at 80–90°C. The ionic liquid acts as both solvent and catalyst, enabling easy product isolation via aqueous extraction.

Adaptability to Target Compound

Replacing tetronic acid with a chlorinated carbonyl precursor and omitting the pyrazole component could direct the reaction toward 2-chloro-furo[3,4-b]pyridine-3-carboxylic acid. However, such modifications remain speculative without experimental validation.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method for synthesizing 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid:

MethodStarting MaterialKey StepsYield (%)Scalability
Lithium-halogen exchange2-Bromopyridine-3-carboxylic acidBr-Li exchange, cyclization40–60Moderate
Ester cyclization2-Chloropyridine-3-carboxylic acidEsterification, SNAr, decarboxylation80–90High
Three-component reactionAldehyde, 5-aminopyrazole, tetronic acidCyclocondensation in ionic liquid70–85Moderate

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,4-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo/Pyrazolo Cores

5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylic Acid (10b)
  • Molecular Formula : C₈H₅ClN₂O₂ (MW 212.59) .
  • Key Features : Pyrrolo[2,3-c]pyridine core with a chloro substituent at position 5 and carboxylic acid at position 2.
  • Synthesis : 71% yield via optimized routes .
  • Comparison : The pyrrolo ring (nitrogen-containing) vs. the furo ring (oxygen-containing) alters electronic properties and hydrogen-bonding capacity. The chloro substituent’s position also influences reactivity.
1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid
  • Molecular Formula : C₈H₇N₃O₂ (MW 177.16) .
  • Key Features : Pyrazolo core with a methyl group at position 1 and carboxylic acid at position 3.
  • Physical Properties : Melting point 273–278.5°C, higher than typical furo derivatives due to increased rigidity .

Chromeno-Pyridine Derivatives

2,7-Dimethyl-5-Oxo-5H-Chromeno[2,3-b]Pyridine-3-Carboxylic Acid
  • Molecular Formula: C₁₅H₁₁NO₄ (MW 269.25) .
  • Key Features: Chromeno ring system (benzene fused to pyran) with methyl and oxo substituents.
  • Solubility: Soluble in DMSO, methanol, and chloroform, suggesting broader applicability in organic solvents than the furo analogue .
  • Comparison : The extended aromatic system increases molecular weight and may enhance UV absorption properties.

Furo-Pyridine Derivatives

Furo[3,4-b]Pyridine-3-Carboxylic Acid Ester Derivative
  • Example : 1,4,5,7-Tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-3-methylbutyl ester.
  • Predicted Properties : Boiling point 536.1±50.0°C, density 1.29±0.1 g/cm³, pKa -1.26±0.70 .
  • Comparison : Esterification of the carboxylic acid group improves lipophilicity, making derivatives more suitable for drug delivery systems.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Data Source
2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid C₁₂H₁₆BrN₅O₂* 342.20 Cl, COOH CAS: EN300-754507
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 212.59 Cl, COOH 71% synthesis yield
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₈H₇N₃O₂ 177.16 CH₃, COOH mp 273–278.5°C
2,7-Dimethyl-5-oxo-chromeno[2,3-b]pyridine-3-carboxylic acid C₁₅H₁₁NO₄ 269.25 CH₃, O, COOH Soluble in DMSO, chloroform

*Note: Molecular formula discrepancy (Br vs. Cl) requires resolution .

Research Findings and Implications

  • Synthetic Efficiency : Pyrrolo and pyrazolo derivatives exhibit higher yields (71–95%) compared to furo analogues, suggesting more optimized synthetic routes.
  • Physicochemical Properties: Chromeno-pyridine derivatives show superior solubility in polar solvents , while esterified furo-pyridines exhibit enhanced lipophilicity .

Biological Activity

2-Chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid (CAS No. 1501220-44-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial activities, supported by relevant research findings and data.

  • Molecular Formula : C₈H₆ClNO₃
  • Molecular Weight : 200 Da
  • LogP : 0.95
  • Polar Surface Area : 59 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

Anticancer Activity

Recent studies have investigated the anticancer properties of various derivatives of furo[3,4-b]pyridine compounds, including this compound. The following table summarizes key findings related to its anticancer activity:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (lung cancer)TBDInduces apoptosis through caspase activation
Control (Cisplatin)A54910DNA cross-linking

A study demonstrated that compounds with furo[3,4-b]pyridine structures exhibit significant cytotoxicity against A549 human lung adenocarcinoma cells. The mechanism involves the induction of apoptosis via activation of caspases, which are crucial for programmed cell death .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various multidrug-resistant pathogens. The following table presents the antimicrobial activity data:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Methicillin-resistant Staphylococcus aureus (MRSA)TBDBactericidal
Escherichia coliTBDBacteriostatic
Klebsiella pneumoniaeTBDBactericidal

Research indicates that this compound demonstrates promising activity against MRSA and other resistant strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • In Vitro Studies : In one study, the compound was tested alongside other derivatives for its cytotoxic effects on cancer cell lines. The results indicated a structure-dependent activity where modifications to the furo[3,4-b]pyridine scaffold influenced potency .
  • Antimicrobial Screening : Another research effort focused on the compound's ability to inhibit growth in clinically significant pathogens. This study highlighted its effectiveness against drug-resistant strains, suggesting a potential role in addressing antibiotic resistance .

Q & A

Q. What are the most reliable synthetic routes for 2-chloro-5H,7H-furo[3,4-b]pyridine-3-carboxylic acid?

The compound can be synthesized via a one-pot lithiation strategy starting from halogenated pyridine precursors. For example, 2-bromopyridine-3-carboxylic acid reacts with two equivalents of butyllithium to generate a lithiated intermediate, which is then treated with carbonyl compounds (e.g., aldehydes or ketones). Subsequent acid workup yields furopyridine derivatives, including the target compound, with yields ranging from 47% to 84% depending on reaction conditions . Alternative methods involve cyclization reactions of substituted pyridinecarboxylic acids, though these may require optimization for regioselectivity .

Q. How can the structure of this compound be confirmed experimentally?

Key techniques include:

  • NMR spectroscopy : Analysis of proton environments (e.g., aromatic protons at δ 7.4–8.3 ppm and carboxylic acid protons at δ 9.2–9.8 ppm) .
  • Elemental analysis : Matching observed C, H, and N percentages with calculated values (e.g., C: 54.92%, H: 4.57%, N: 9.15%) .
  • Mass spectrometry : Verification of molecular weight (e.g., m/z 217.20 for related pyridinecarboxylic acids) .

Q. What purification methods are recommended for this compound?

  • Recrystallization : Use polar solvents (e.g., methanol/water mixtures) to isolate the carboxylic acid form .
  • Acid-base extraction : Leverage the compound’s acidity (pKa ~2–3) for selective separation from neutral impurities .

Advanced Research Questions

Q. How do substituents on the furopyridine ring influence reactivity and biological activity?

Substituents like halogens (Cl, F) or trifluoromethyl groups enhance electrophilic aromatic substitution reactivity and modulate bioactivity. For example:

  • Chloro substituents increase metabolic stability in drug candidates .
  • Trifluoromethyl groups improve binding affinity to biological targets (e.g., enzyme active sites) due to hydrophobic and electronic effects . Comparative studies of analogs (e.g., 6-chloro vs. 5-chloro derivatives) reveal significant differences in inhibitory potency .

Q. What mechanistic insights explain contradictions in synthetic yields across studies?

Discrepancies in yields (e.g., 47% vs. 84% in similar protocols) often arise from:

  • Lithiation efficiency : Excess butyllithium or improper temperature control can lead to side reactions (e.g., over-lithiation or decomposition) .
  • Workup conditions : Premature acidification may precipitate intermediates, reducing yields. Optimized protocols recommend gradual acid addition and rigorous stirring .

Q. How can computational methods aid in predicting the compound’s physicochemical properties?

  • Density Functional Theory (DFT) : Predicts molecular orbitals, acidity (pKa), and dipole moments. For example, the carboxylic acid group’s pKa can be modeled with <0.5 error .
  • Molecular docking : Screens potential biological targets (e.g., kinases or GPCRs) by simulating binding interactions with the furopyridine core .

Q. What analytical challenges arise in characterizing degradation products?

  • Isomerization : The fused furopyridine ring may undergo ring-opening under acidic conditions, forming pyridinecarboxylic acid byproducts .
  • Oxidative degradation : Trace metal impurities (e.g., Fe³⁺) can catalyze oxidation of the furan ring, detected via HPLC-MS .

Methodological Considerations

Q. How should researchers design stability studies for this compound?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) to identify labile sites .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life under storage conditions (e.g., t90 at 25°C) .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Directing groups : Introduce temporary protecting groups (e.g., tert-butyl esters) to steer electrophilic substitution to the 5H,7H positions .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the pyridine ring over the furan moiety .

Q. How can structural analogs be systematically explored for SAR studies?

  • Scaffold hopping : Replace the furopyridine core with pyrrolo[3,2-b]pyridine or thieno[2,3-b]pyridine to assess bioactivity shifts .
  • Bioisosteric replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to improve pharmacokinetics .

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